molecular formula C6H8S2 B14697939 2-[(Methylsulfanyl)methyl]thiophene CAS No. 22906-17-8

2-[(Methylsulfanyl)methyl]thiophene

Cat. No.: B14697939
CAS No.: 22906-17-8
M. Wt: 144.3 g/mol
InChI Key: SXBFKTWZWIHXOY-UHFFFAOYSA-N
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Description

2-[(Methylsulfanyl)methyl]thiophene is an organic compound with the molecular formula C6H8S2. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylsulfanyl)methyl]thiophene typically involves the reaction of thiophene with methylthiol in the presence of a base. One common method is the nucleophilic substitution reaction where thiophene is treated with methylthiol and a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-[(Methylsulfanyl)methyl]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(Methylsulfanyl)methyl]thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The compound’s sulfur-containing groups can participate in redox reactions, influencing its activity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Methylsulfanyl)methyl]thiophene is unique due to the presence of both a methylsulfanyl group and a thiophene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications .

Properties

CAS No.

22906-17-8

Molecular Formula

C6H8S2

Molecular Weight

144.3 g/mol

IUPAC Name

2-(methylsulfanylmethyl)thiophene

InChI

InChI=1S/C6H8S2/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3

InChI Key

SXBFKTWZWIHXOY-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=CS1

Origin of Product

United States

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